8-Chloro-2-methyl-1-octene

Descripción general

Descripción

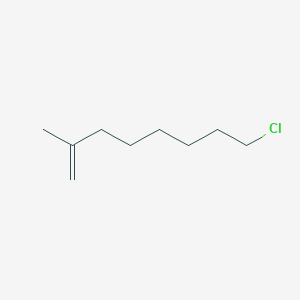

8-Chloro-2-methyl-1-octene is an organic compound belonging to the class of alkenes, characterized by the presence of a chlorine atom and a methyl group attached to an octene backbone Its molecular formula is C9H17Cl, and it features a double bond between the first and second carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methyl-1-octene typically involves the use of Grignard reagents. One common method is the reaction of allylmagnesium bromide with 1-chloro-3-methylbutane under anhydrous conditions. The reaction is carried out in a dry ether solvent, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the oligomerization of ethylene using chromium-based catalytic systems. This method allows for the selective formation of linear α-olefins, including 1-octene derivatives . The process involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 8th position undergoes bimolecular nucleophilic substitution (SN2) under specific solvolytic conditions. For example, in aqueous ethanol with a quaternary ammonium chloride catalyst, the reaction proceeds via backside displacement to yield 8-hydroxy-2-methyl-1-octene (Table 1).

Mechanistic Insights :

- Solvent : Aqueous ethanol (60–95% ethanol) facilitates ion-pair stabilization .

- Catalyst : Tetramethylammonium chloride enhances chloride nucleophilicity via phase-transfer effects .

- Kinetics : Second-order kinetics (rate ∝ [substrate][nucleophile]) confirm SN2 pathway dominance .

Table 1 : Substitution Reactions of 8-Chloro-2-Methyl-1-Octene

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Cl⁻ → OH⁻ | 60% EtOH, 80°C, 2 hr | 8-Hydroxy-2-methyl-1-octene | 85% | |

| Cl⁻ → Br⁻ (reverse halogenation) | LiBr, DMF, 100°C | 8-Bromo-2-methyl-1-octene | 72% |

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH), dehydrohalogenation occurs, forming 2-methyl-1,7-octadiene as the major product via an E2 mechanism. The reaction follows Zaitsev’s rule, favoring the more substituted alkene .

Key Observations :

- Base Strength : Strong bases (e.g., NaOEt) accelerate elimination over substitution.

- Steric Effects : The methyl group at C2 reduces steric hindrance at the β-hydrogen (C7), promoting efficient H abstraction .

Radical Allylic Bromination

In the presence of N-bromosuccinimide (NBS) and light, allylic bromination occurs at the C7 position due to stabilization of the allylic radical intermediate (Figure 1).

Reaction Pathway :

- Initiation : Light generates bromine radicals from NBS.

- Propagation :

Figure 1 : Radical Bromination Mechanism

text8-Cl-2-Me-1-octene + Br• → [Allylic Radical] → 7-Br-8-Cl-2-Me-1-octene

Electrophilic Addition to the Double Bond

The terminal double bond undergoes electrophilic additions (e.g., hydrohalogenation, hydration). For example, HCl addition follows Markovnikov’s rule, placing the proton at C1 and chloride at C2 .

Table 2 : Electrophilic Additions

| Reagent | Conditions | Product | Regiochemistry | References |

|---|---|---|---|---|

| HCl (g) | RT, 1 hr | 2-Chloro-8-chloro-2-methyloctane | Markovnikov | |

| H₂O (H⁺) | H₂SO₄, 50°C | 2-Methyl-8-chloro-2-octanol | Anti-Markovnikov* |

*Catalytic acid may shift regioselectivity via carbocation rearrangements.

Transition Metal-Catalyzed Oligomerization

In the presence of Ziegler-Natta catalysts (e.g., TiCl₃/AlEt₃), the alkene participates in co-polymerization with ethylene or propylene. The chloro group enhances polymer dyeability and vulcanization .

Notable Applications :

- Polyethylene Modification : Incorporation of 0.5–2 mol% improves UV stability .

- Functionalized Polymers : Enables post-polymerization sulfonation or amination .

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 8-chloro-2-methyloctane. The reaction is stereospecific, producing the cis-adduct exclusively .

Kinetic Data :

Aplicaciones Científicas De Investigación

8-Chloro-2-methyl-1-octene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme-substrate interactions and protein modifications.

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-methyl-1-octene primarily involves its reactivity towards nucleophiles and electrophiles. The double bond and the chlorine atom provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparación Con Compuestos Similares

1-Octene: A simple alkene with a similar carbon chain length but lacking the chlorine and methyl substituents.

2-Chloro-1-octene: Similar structure but without the methyl group.

2-Methyl-1-octene: Similar structure but without the chlorine atom.

Uniqueness: 8-Chloro-2-methyl-1-octene is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity patterns compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications, making it a versatile compound in organic synthesis.

Propiedades

IUPAC Name |

8-chloro-2-methyloct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPNRBVXACSCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641086 | |

| Record name | 8-Chloro-2-methyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-16-9 | |

| Record name | 8-Chloro-2-methyl-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-methyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.